molecular formula C28H33N3O2 B8263355 1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Cat. No.: B8263355
M. Wt: 443.6 g/mol
InChI Key: RWUUPFCPVWEEGC-UHFFFAOYSA-N
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Description

1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate is a complex organic compound that features a piperidine ring, a biphenyl group, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced amine.

    Substitution: Formation of substituted benzyl(methyl)amino derivatives.

Scientific Research Applications

1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

[1-[2-[benzyl(methyl)amino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O2/c1-30(22-23-10-4-2-5-11-23)20-21-31-18-16-25(17-19-31)33-28(32)29-27-15-9-8-14-26(27)24-12-6-3-7-13-24/h2-15,25H,16-22H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUUPFCPVWEEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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